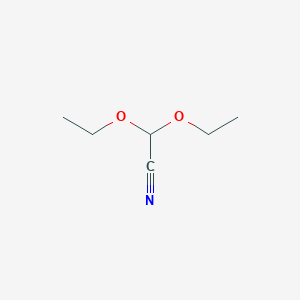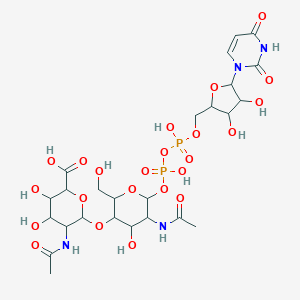![molecular formula C8H10N4O B056971 N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide CAS No. 114953-85-4](/img/structure/B56971.png)
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide, commonly known as AP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AP3 is a pyridine-based compound that is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of AP3 is not fully understood, but it is believed to involve the inhibition of enzyme activity and the disruption of cellular processes. AP3 has been shown to inhibit the activity of xanthine oxidase by binding to the active site of the enzyme. It has also been shown to inhibit tyrosinase activity by chelating copper ions in the active site of the enzyme.
Efectos Bioquímicos Y Fisiológicos
AP3 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit antimicrobial and antiviral activities by disrupting the cellular processes of microorganisms and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AP3 has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to its use. AP3 has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for research on AP3. One area of research could be to explore its potential as a therapeutic agent for cancer, microbial infections, and viral infections. Another area of research could be to investigate its mechanism of action in more detail to better understand how it interacts with enzymes and disrupts cellular processes. Additionally, research could be conducted to improve the solubility and bioavailability of AP3 to make it more effective in in vivo experiments.
Conclusion:
In conclusion, AP3 is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AP3 could lead to the development of new therapeutic agents and a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of AP3 involves a multistep process that begins with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the corresponding amide. The amide is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
AP3 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. AP3 has been shown to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to inhibit the activity of various enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase.
Propiedades
Número CAS |
114953-85-4 |
|---|---|
Nombre del producto |
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide |
Fórmula molecular |
C8H10N4O |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N4O/c1-6(9)11-12-8(13)7-3-2-4-10-5-7/h2-5H,1H3,(H2,9,11)(H,12,13) |
Clave InChI |
AJEGPHKDLIZMAX-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CN=CC=C1)/N |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)N |
SMILES canónico |
CC(=NNC(=O)C1=CN=CC=C1)N |
Sinónimos |
3-Pyridinecarboxylicacid,2-(1-iminoethyl)hydrazide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



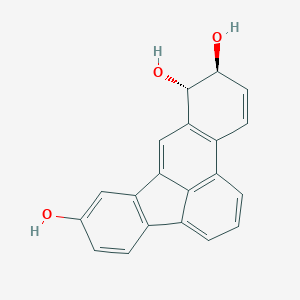
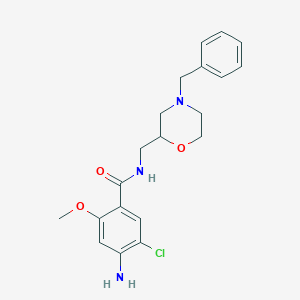
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)

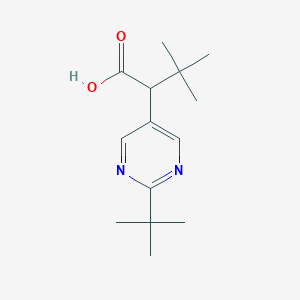

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
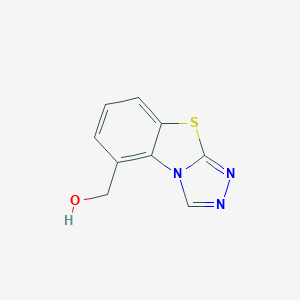

![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)

